molecular formula C9H6ClNO B1445424 4-Acetyl-3-chlorobenzonitrile CAS No. 1096666-21-5

4-Acetyl-3-chlorobenzonitrile

Cat. No.: B1445424
CAS No.: 1096666-21-5
M. Wt: 179.6 g/mol
InChI Key: PBBNRCGQFNRSPD-UHFFFAOYSA-N
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Description

4-Acetyl-3-chlorobenzonitrile is a chemical compound that belongs to the class of benzene derivatives. It is characterized by the presence of an acetyl group, a chlorine atom, and a nitrile group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-3-chlorobenzonitrile can be achieved through several methods. One common approach involves the reaction of 4-acetylbenzonitrile with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically takes place at elevated temperatures to ensure complete chlorination.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also incorporate the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-3-chlorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products:

    Substitution: Derivatives with different functional groups replacing the chlorine atom.

    Reduction: 4-Acetyl-3-aminobenzonitrile.

    Oxidation: 4-Acetyl-3-chlorobenzoic acid.

Scientific Research Applications

4-Acetyl-3-chlorobenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for the development of new therapeutic agents.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Acetyl-3-chlorobenzonitrile involves its interaction with specific molecular targets and pathways. For instance, its nitrile group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The acetyl group may also participate in acetylation reactions, modifying the function of proteins and other biomolecules .

Comparison with Similar Compounds

    4-Acetylbenzonitrile: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    3-Chlorobenzonitrile: Lacks the acetyl group, reducing its potential for acetylation reactions.

    4-Chloroacetophenone: Lacks the nitrile group, limiting its ability to participate in reactions involving nitrile functionalities.

Uniqueness: 4-Acetyl-3-chlorobenzonitrile is unique due to the presence of all three functional groups (acetyl, chlorine, and nitrile) on the benzene ring. This combination of functionalities allows it to participate in a diverse range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

4-acetyl-3-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c1-6(12)8-3-2-7(5-11)4-9(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBNRCGQFNRSPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 59 mg of zinc, 528 mg of zinc cyanide, 2.1 g of 1-(4-bromo-2-chlorophenyl)ethanone and 367 mg of [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) in 10 ml N,N-dimethylacetamide is stirred for 4 h at 160° C. The reaction mixture is allowed to cool down to room temperature and stirred for 14 h at room temperature. The solvent is removed under reduced pressure and the resulting residue is purified by flash chromatography (n-hexane/ethyl acetate, 85/15 (v/v)) to yield the title compound.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
59 mg
Type
catalyst
Reaction Step One
Name
zinc cyanide
Quantity
528 mg
Type
catalyst
Reaction Step One
Quantity
367 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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